molecular formula C15H23N3O4 B2380453 tert-Butyl 3-((6-methoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate CAS No. 1353972-94-7

tert-Butyl 3-((6-methoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate

Cat. No.: B2380453
CAS No.: 1353972-94-7
M. Wt: 309.366
InChI Key: GMUZFUADQNLXHJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-((6-methoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H23N3O4 It is a piperidine derivative that features a tert-butyl ester group and a methoxypyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((6-methoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Core: The piperidine core can be synthesized through a series of reactions starting from commercially available precursors. Common methods include the reduction of pyridine derivatives or the cyclization of appropriate amines.

    Introduction of the Methoxypyrimidinyl Group: The methoxypyrimidinyl group is introduced via nucleophilic substitution reactions. This step often involves the use of methoxypyrimidine and suitable leaving groups under controlled conditions.

    Esterification: The final step involves the esterification of the piperidine core with tert-butyl chloroformate to form the desired tert-butyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((6-methoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxypyrimidine with suitable leaving groups under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated piperidine compounds.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-((6-methoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe or ligand in binding studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((6-methoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-((6-methoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate is unique due to its combination of a methoxypyrimidinyl group and a piperidine core. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl 3-(6-methoxypyrimidin-4-yl)oxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-15(2,3)22-14(19)18-7-5-6-11(9-18)21-13-8-12(20-4)16-10-17-13/h8,10-11H,5-7,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUZFUADQNLXHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=NC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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